Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a substituted tetrahydrobenzo[b]thiophene derivative featuring an acetylated amino group at position 2, two bromine atoms at position 6, and a ketone group at position 5. Its molecular formula is C₁₄H₁₄Br₂N₂O₄S, with a molecular weight of 474.14 g/mol (calculated).
Properties
IUPAC Name |
ethyl 2-acetamido-6,6-dibromo-7-oxo-4,5-dihydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO4S/c1-3-20-12(19)8-7-4-5-13(14,15)10(18)9(7)21-11(8)16-6(2)17/h3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXIDZPJOZCABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)(Br)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(acetylamino)-6,6-dibromo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13Br2NO4S
- Molecular Weight : 439.12 g/mol
- CAS Number : [Not specified in the search results]
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the benzothiophene class, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A notable study assessed the compound's impact on MCF-7 breast cancer cells. The findings indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 23.2 µM.
- Mechanism of Action :
- Induction of apoptosis was confirmed through FITC/Annexin-V-FITC/PI assays.
- The percentage of cells in early apoptosis increased to 8.73%, while late apoptotic cells reached 18.13%.
- Flow cytometry analysis demonstrated G2/M-phase and S-phase cell cycle arrest.
The results suggest that the compound not only reduces cell viability but also triggers apoptotic pathways and cell cycle disruption in cancer cells .
Biological Activity Summary Table
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Modulation : It causes significant alterations in the distribution of cell populations across different phases of the cell cycle.
- Inhibition of Autophagy : While it does not significantly induce autophagic cell death, it appears to inhibit autophagic processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs differ in substituents at positions 2, 6, and 6. Below is a comparative analysis:
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: No crystallographic data are provided, but analogs like the benzamido derivative () exhibit S(6) ring motifs due to intramolecular N–H···O hydrogen bonds (2.06 Å), stabilizing the planar structure .
- Disorder in Cyclohexene Ring : Observed in ethyl 2-benzamido derivatives, where methylene groups adopt half-chair conformations with disordered sites (occupancy 0.641 vs. 0.359) .
Physical and Spectral Properties
- NMR Data: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) (): ¹H NMR shows aromatic protons at δ 6.7–7.2 ppm and ester CH₃ at δ 1.3 ppm . Ethyl 2-acetylamino-4-oxo-...: Expected ester CH₃ signal at δ 1.2–1.4 ppm; acetyl CH₃ at δ 2.1–2.3 ppm .
- HRMS : reports exact mass agreement (390.1370 calculated vs. observed) for a related compound, highlighting analytical reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
